3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one often involves multicomponent reactions, demonstrating the versatility and complexity of synthetic organic chemistry. For example, the synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1 H)-one was achieved through a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, showcasing the complexity and the synthetic utility of fluorophenyl compounds (Sharma et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by various intra- and inter-molecular interactions. For instance, the crystal structure of a related compound was stabilized by C-H…O intra-hydrogen bonds, N-H…O, and O-H…N inter-hydrogen bonds, which are crucial for the stability and reactivity of these molecules (Sharma et al., 2013).
Chemical Reactions and Properties
Compounds in this category often participate in diverse chemical reactions, reflecting their reactivity and potential for further transformation. For example, the electrophilic fluorination of a trimethylstannyl precursor to synthesize a candidate for imaging dopamine D4 receptors illustrates the chemical versatility and potential application of fluorinated pyrrolidin-2-one derivatives in medicinal chemistry (Eskola et al., 2002).
Physical Properties Analysis
The physical properties of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one and related compounds, such as solubility and thermal stability, are influenced by their molecular structure. For instance, polyimides derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine showed good solubility in common organic solvents and high thermal stability, highlighting the importance of structural features in determining material properties (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and binding affinity to biological targets, are central to the application of these compounds in drug design and material science. For instance, the synthesis and characterization of organosoluble, thermal stable, and hydrophobic polyimides derived from pyrrolidin-2-one-based diamines illustrate how the manipulation of chemical structures can lead to materials with desirable properties for specific applications (Huang et al., 2017).
Scientific Research Applications
Crystal Structure and Synthesis
The compound has been synthesized in various forms for structural analysis and potential applications in materials science. For instance, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1 H )-one was synthesized using a multicomponent reaction. This molecule is essentially planar, except for one of the pyrrolidin rings, and exhibits supermolecular assembly stabilized by ᴨ-ᴨ interactions and hydrogen bonds (Sharma et al., 2013).
Kinase Inhibition and Potential Therapeutic Uses
The compound's derivatives have been identified as potent and selective Met kinase inhibitors. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides show improved enzyme potency and selectivity, with demonstrated tumor stasis in Met-dependent human gastric carcinoma xenograft models (Schroeder et al., 2009).
Molecular Docking and Drug Development
The compound and its derivatives have been explored for their potential in drug development. Docking studies of certain derivatives with c-Met kinase revealed insights into the molecular features contributing to high inhibitory activity. These studies help in understanding the orientations and preferred active conformations of inhibitors, which is crucial for drug development (Caballero et al., 2011).
Nonlinear Optics and Material Science
Some derivatives of the compound have been investigated for their role in nonlinear optics. The synthesis, characterization, and reactivity study of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, for example, included an analysis of its hyperpolarizability, indicating potential applications in nonlinear optics and material science (Murthy et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-1-(4-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAHUFPNCNCJLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967496 |
Source
|
Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |
CAS RN |
5301-36-0 |
Source
|
Record name | 2-Pyrrolidinone, 3-amino-1-(p-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005301360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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